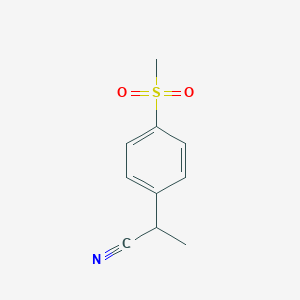

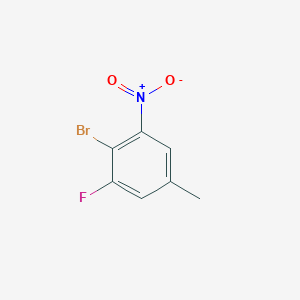

![molecular formula C20H14N4O3 B2978744 1-phenyl-1H-indole-2,3-dione 3-[N-(4-nitrophenyl)hydrazone] CAS No. 303984-77-2](/img/structure/B2978744.png)

1-phenyl-1H-indole-2,3-dione 3-[N-(4-nitrophenyl)hydrazone]

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

1-phenyl-1H-indole-2,3-dione 3-[N-(4-nitrophenyl)hydrazone] is a complex organic compound that belongs to the class of indole derivatives.

Applications De Recherche Scientifique

Synthesis and Derivatization

1-Phenyl-1H-indole-2,3-dione 3-[N-(4-nitrophenyl)hydrazone] and its analogs play a pivotal role in the synthesis of heterocyclic compounds due to their unique structural properties. Indoles, including those derived from 1-phenyl-1H-indole-2,3-dione, are crucial for the development of pharmacologically active compounds. Isatin (indole-1H-2,3- dione) and its derivatives have garnered significant attention due to their wide range of therapeutic importance, such as anticancer, anti-inflammatory, antitubercular, and antimicrobial activities. These compounds serve as precursors for synthesizing many useful drugs, demonstrating the importance of indole derivatives in pharmaceutical chemistry (Chauhan et al., 2020).

Biological Activities of Metal Complexes

Research on the biological activities of metal complexes involving polycyclic aromatic hydrazones, including derivatives of 1-phenyl-1H-indole-2,3-dione 3-[N-(4-nitrophenyl)hydrazone], has shown promising results. These studies indicate the potential for designing metal-based drugs leveraging the biological activities of aromatic hydrazones. Metal complexes of polycyclic aromatic hydrazones, such as naphthylhydrazone and anthrahydrazone, have been found to exhibit significant antibacterial and anticancer activities. This underscores the potential of these complexes in medicinal chemistry and drug development (Liu et al., 2022).

Cinnamic Acid Derivatives and Anticancer Activity

Cinnamic acid derivatives, structurally related to 1-phenyl-1H-indole-2,3-dione hydrazones, have been explored for their anticancer properties. These compounds offer versatile synthetic opportunities for creating various biologically active molecules. The unique reactivity of cinnamic acid derivatives has led to the development of traditional and novel synthetic antitumor agents, highlighting the vast potential of structurally related compounds for cancer therapy (De et al., 2011).

Eutrophication and Environmental Impact

The role of phosphorus compounds, akin to the derivatives of 1-phenyl-1H-indole-2,3-dione 3-[N-(4-nitrophenyl)hydrazone], in the eutrophication of aquatic environments is significant. Phosphorus is a critical nutrient that, when in excess, leads to eutrophication, causing harmful algal blooms and oxygen depletion in water bodies. This environmental issue underscores the need for careful management of chemical compounds and their derivatives to prevent adverse ecological impacts (Correll, 1998).

Mécanisme D'action

Target of Action

It’s known that indole derivatives, which this compound is a part of, have been found to bind with high affinity to multiple receptors .

Mode of Action

Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Biochemical Pathways

Indole derivatives are known to have a broad spectrum of biological activities , suggesting that they may affect multiple biochemical pathways.

Pharmacokinetics

Some indole derivatives have been suggested to have acceptable pharmacokinetic profiles and are favorable for oral drug administration .

Result of Action

Indole derivatives are known to have a broad spectrum of biological activities , suggesting that they may have various molecular and cellular effects.

Analyse Biochimique

Biochemical Properties

Indole derivatives are known to bind with high affinity to multiple receptors, which can be helpful in developing new useful derivatives .

Cellular Effects

Indole derivatives have been found to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Molecular Mechanism

Indole derivatives are known to exert their effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Méthodes De Préparation

The synthesis of 1-phenyl-1H-indole-2,3-dione 3-[N-(4-nitrophenyl)hydrazone] involves several steps. One common method involves the reaction of 1-phenyl-1H-indole-2,3-dione with 4-nitrophenylhydrazine under specific conditions. The reaction typically takes place in a solvent such as ethanol or methanol, and the mixture is heated to reflux for several hours. After the reaction is complete, the

Propriétés

IUPAC Name |

3-[(4-nitrophenyl)diazenyl]-1-phenylindol-2-ol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H14N4O3/c25-20-19(22-21-14-10-12-16(13-11-14)24(26)27)17-8-4-5-9-18(17)23(20)15-6-2-1-3-7-15/h1-13,25H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WNMXSQASFIUYPC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)N2C3=CC=CC=C3C(=C2O)N=NC4=CC=C(C=C4)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H14N4O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

358.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(4-ethoxybenzo[d]thiazol-2-yl)-3-nitro-N-(pyridin-2-ylmethyl)benzamide](/img/structure/B2978661.png)

![5-[(3-methylphenoxy)methyl]-N-(1,3-thiazol-2-yl)furan-2-carboxamide](/img/structure/B2978666.png)

![3-{3-[4-(3-chlorophenyl)piperazino]-3-oxopropyl}-1,2,3-benzotriazin-4(3H)-one](/img/structure/B2978669.png)

![2-(4-chlorophenoxy)-N-[(4,6-dimethoxy-1,3,5-triazin-2-yl)methyl]acetamide](/img/structure/B2978674.png)

![N-{[3-(2,5-dimethylbenzenesulfonyl)-1,3-oxazinan-2-yl]methyl}-N'-[2-(morpholin-4-yl)ethyl]ethanediamide](/img/structure/B2978675.png)

![5-(2-methoxyphenyl)-8,8-dimethyl-2-(methylsulfanyl)-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,7H)-dione](/img/structure/B2978677.png)

![5-(1,3-benzodioxol-5-yl)-3-[1-(4-fluorobenzyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-oxadiazole](/img/structure/B2978681.png)

![N'-(4-chlorophenyl)-N-[2-(1H-indol-3-yl)ethyl]ethanediamide](/img/structure/B2978683.png)